3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminoethyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-1-2-8-4(9)3-7-5(8)10;/h1-3,6H2,(H,7,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASQKBFGSEPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283161-81-9 | |
| Record name | 2,4-Imidazolidinedione, 3-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283161-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with imidazolidine-2,4-dione in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which have different chemical and physical properties. These derivatives are often used in further chemical synthesis and research applications .
Scientific Research Applications
Medicinal Chemistry
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride has been studied for its potential medicinal properties. Research indicates that derivatives of imidazolidin-2,4-dione exhibit various biological activities, including:
- Antinociceptive Effects : In animal studies, IM-3 demonstrated significant antinociceptive effects when administered intraperitoneally at doses of 250 and 500 mg/kg. The number of writhing episodes in treated mice decreased significantly compared to control groups, indicating its potential as a pain relief agent.
- Antimicrobial Activity : Compounds similar to IM-3 have shown promising results against bacterial and fungal strains. The imidazolidine structure is believed to contribute to these antimicrobial properties .
Pharmacological Research
The pharmacological profile of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride suggests its role as a modulator in various receptor systems:
- Neuropeptide Y Receptor Modulation : Some derivatives have been identified as modulators of neuropeptide Y receptors, which are implicated in numerous physiological processes including appetite regulation and anxiety .
- CNS Effects : Studies have highlighted the impact of IM-3 on the central nervous system (CNS), suggesting potential applications in treating CNS disorders due to its ability to affect neurotransmitter systems .
Synthesis and Experimental Procedures
The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride typically involves multi-step chemical reactions. A common synthetic pathway includes:
- Starting Materials : Utilizing amino acids or their derivatives.
- Reactions : Conducting reactions with isocyanates or isothiocyanates followed by hydrolysis.
- Purification : Crystallization from suitable solvents to obtain pure IM-3.
Case Studies and Experimental Findings
Several studies have documented the effects and applications of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride:
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Structural Differences in Core Heterocycles
The imidazolidine-2,4-dione core (hydantoin) distinguishes this compound from thiazolidine-2,4-dione derivatives (e.g., compounds in ), where a sulfur atom replaces one of the nitrogen atoms in the ring. This substitution alters electronic properties, ring strain, and hydrogen-bonding capacity. For example:
- Thiazolidinediones (e.g., (5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride in ) are known for antidiabetic activity (PPARγ agonism), whereas imidazolidinediones may target different pathways, such as α₁-adrenoceptors .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
The 2-aminoethyl group in the target compound contrasts with bulkier substituents in analogs:
- 5-Arylidene substituents (e.g., 4-chlorobenzylidene in or 3,4,5-trimethoxybenzylidene in ) introduce π-π stacking capabilities, enhancing binding to aromatic residues in receptors . The target compound lacks such extended conjugation, suggesting simpler pharmacokinetics.
Table 2: Substituent Impact on Properties
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 3-(4-methoxyphenyl)imidazolidine-2,4-dione (), which relies on polar groups for dissolution .
- Receptor Interactions: Arylpiperazine derivatives of imidazolidinediones () demonstrate α₁-adrenoceptor antagonism, suggesting the aminoethyl group in the target compound could facilitate similar interactions through basic amine functionality .
- Toxicity: Unlike 3-[bis(2-chloroethyl)aminomethyl]imidazolidine-2,4-dione (), which has alkylating groups linked to cytotoxicity, the target compound’s aminoethyl side chain is less reactive, likely reducing acute toxicity .
Table 3: Pharmacological and Physical Comparisons
Biological Activity
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride, commonly referred to as a derivative of hydantoin, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound features a hydantoin core structure, which is characterized by a five-membered ring containing two carbonyl groups. Its molecular formula is C5H10N4O2·HCl, with a molecular weight of approximately 178.62 g/mol. The presence of the aminoethyl group enhances its solubility and interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.6 | Doxorubicin |
| HepG2 | 1.0 | Doxorubicin |
| HCT-116 | 0.8 | Doxorubicin |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds compared to established chemotherapeutics like doxorubicin .
The proposed mechanisms through which 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride exerts its biological effects include:
- DNA Intercalation : Compounds with imidazole moieties have been shown to intercalate into DNA strands, leading to disruption of replication and transcription processes .
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Apoptosis Induction : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of hydantoin derivatives. Key structural features influencing biological activity include:
- Substituents on the Imidazolidine Ring : The nature and position of substituents can significantly affect the compound's lipophilicity and interaction with biological targets.
- Hydrogen Bonding Capacity : The ability to form hydrogen bonds with target proteins enhances binding affinity and specificity .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated a series of imidazolidine derivatives against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cytotoxicity . -
Topoisomerase II Inhibition :
Another investigation focused on the inhibition of topoisomerase II by imidazolidine derivatives. Compounds were tested in vitro, demonstrating effective inhibition rates comparable to known inhibitors like etoposide .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride?
The synthesis typically involves multi-step reactions, starting with functionalization of the imidazolidine-dione core. Key steps include:
- Nucleophilic substitution : Introducing the 2-aminoethyl group via alkylation or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrochloride formation : Treating the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt . Critical parameters include temperature control (25–80°C), solvent selection (DMF for reactivity, dichloromethane for extraction), and catalyst use (e.g., palladium for cross-coupling) .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm for assessing purity and resolving degradation products .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.5–5.5 ppm for imidazolidine protons, δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water). Stability studies should include:
- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–9) to identify hydrolysis-prone functional groups (e.g., imidazolidine ring opening under acidic conditions) .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for crystalline salts) .
Advanced Research Questions
Q. How can structural modifications of the imidazolidine-dione core enhance target selectivity in biological assays?
- Substituent engineering : Introduce aryl or heteroaryl groups at the 5-position via Knoevenagel condensation (e.g., using aldehydes under basic conditions) to modulate lipophilicity and receptor binding .
- Stereochemical control : Optimize reaction conditions (e.g., chiral catalysts) to isolate enantiomers and evaluate activity differences using cell-based assays .
- Bioisosteric replacement : Replace the thiazolidine-dione moiety with oxazolidine-dione to assess metabolic stability changes .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?
- 2D NMR techniques : Use COSY, HSQC, and NOESY to assign overlapping proton signals (e.g., distinguish aminoethyl group resonances from aromatic protons) .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
- Cross-platform validation : Correlate MS fragmentation patterns with NMR data to identify unexpected adducts or impurities .
Q. What experimental strategies address low yields in multi-step syntheses of imidazolidine-dione derivatives?
- Intermediate trapping : Isolate and purify reactive intermediates (e.g., Schiff bases) before cyclization to reduce side reactions .
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclocondensation) to improve efficiency and reduce degradation .
- DoE optimization : Apply design of experiments (DoE) to screen solvent/base combinations and identify optimal conditions for each step .
Methodological Guidance for Data Interpretation
Q. How to design a structure-activity relationship (SAR) study for imidazolidine-dione derivatives targeting CNS disorders?
- In vitro screening : Prioritize derivatives using high-throughput assays (e.g., receptor binding affinity for dopamine or serotonin transporters) .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., monoamine oxidases) .
- Metabolic profiling : Use liver microsomes to assess CYP450-mediated oxidation of the aminoethyl side chain .
Q. What protocols mitigate batch-to-batch variability in hydrochloride salt formation?
- Stoichiometric control : Standardize HCl equivalents (1.05–1.10 eq) to avoid excess acid-induced degradation .
- Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) under controlled cooling rates to ensure consistent particle size .
- Quality control (QC) : Implement in-process monitoring via inline FTIR to track salt formation completeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
